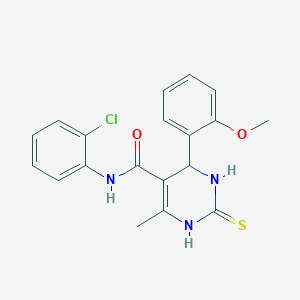

N-(2-chlorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

Its structure features a tetrahydropyrimidine core substituted with a 2-chlorophenyl carboxamide group, a 2-methoxyphenyl ring at position 4, a methyl group at position 6, and a sulfanylidene (C=S) moiety at position 2. This combination of substituents influences its electronic, steric, and solubility properties, which are critical for its interactions with biological targets.

Properties

IUPAC Name |

N-(2-chlorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O2S/c1-11-16(18(24)22-14-9-5-4-8-13(14)20)17(23-19(26)21-11)12-7-3-6-10-15(12)25-2/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWSKSQUIRXNQQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC=CC=C2OC)C(=O)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20386833 | |

| Record name | F1011-1898 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20386833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5866-72-8 | |

| Record name | F1011-1898 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20386833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then subjected to various reaction conditions to form the final compound. Common synthetic routes include:

Condensation Reactions: The initial step often involves the condensation of 2-chlorobenzaldehyde with 2-methoxybenzaldehyde in the presence of a suitable catalyst.

Cyclization: The resulting intermediate undergoes cyclization to form the tetrahydropyrimidine ring.

Amidation: The final step involves the amidation of the carboxylic acid group to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl and methoxyphenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-chlorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

Positional Isomerism of Methoxy Groups

- 3-Methoxyphenyl Analog (): The compound N-(2-chlorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide differs only in the position of the methoxy group (3- vs. 2-methoxy).

2,3-Dimethoxyphenyl Analog ():

The additional methoxy group at position 3 introduces stronger electron-donating effects, which may increase metabolic stability but reduce reactivity due to steric bulk.

Chlorophenyl vs. Ethoxyphenyl Substitutions

- 4-Chlorophenyl and 2-Ethoxyphenyl Analog ():

Replacing the 2-chlorophenyl group with a 4-chlorophenyl and substituting the 2-methoxy with a 2-ethoxy group (e.g., 4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide ) increases hydrophobicity due to the ethoxy group. This may enhance membrane permeability but reduce aqueous solubility.

Fluorophenyl Derivatives ():

- Fluorine substitution (e.g., N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine) introduces electronegativity, improving metabolic stability and binding affinity to targets like enzymes or receptors. However, fluorine’s small size minimizes steric disruption compared to chlorine.

Functional Group Modifications

Sulfanylidene (C=S) vs. Oxo (C=O) Groups

- The C=S group may improve interactions with cysteine residues in enzymes or metal ions.

Carboxamide vs. Carbohydrazide Derivatives ():

- Replacing the carboxamide with a carbohydrazide group (e.g., (E)-4-(2-chlorophenyl)-N-(4-methoxybenzylidene)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide ) introduces a hydrazone linkage, which can enhance antimicrobial activity but reduce stability under acidic conditions.

Antimicrobial Activity ():

- Trifluoromethyl-Substituted Analogs (): Compounds like N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide show enhanced antimicrobial activity due to the electron-withdrawing trifluoromethyl group, which increases membrane penetration.

- Carbohydrazide Derivatives (): Exhibit moderate to strong antibacterial activity (e.g., MIC values <10 µg/mL against S. aureus), attributed to the hydrazone moiety’s ability to chelate metal ions in microbial enzymes.

Structural and Physicochemical Data Table

Biological Activity

N-(2-chlorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with significant potential in various biological applications. This article delves into its biological activity, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of tetrahydropyrimidines and features a unique structure characterized by:

- Chlorophenyl Group : Enhances lipophilicity and may influence biological interactions.

- Methoxyphenyl Group : Contributes to the compound's electronic properties.

- Sulfanylidene Group : Imparts distinct reactivity profiles.

The molecular formula is with a molecular weight of approximately 401.9 g/mol. Its synthesis typically involves multi-step organic reactions, including condensation and cyclization processes.

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, potentially affecting lipid metabolism and inflammatory responses.

- Receptor Modulation : It may modulate the activity of various receptors on cell membranes, influencing signal transduction pathways critical for cell growth and differentiation.

- Gene Expression Alteration : The compound can impact gene expression related to apoptosis and cell cycle regulation, suggesting potential anticancer properties .

Antimicrobial Properties

Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. Studies suggest that the chlorophenyl and methoxyphenyl substituents enhance the antimicrobial efficacy by improving membrane permeability and binding affinity to bacterial targets.

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. It has demonstrated cytotoxic effects against various cancer cell lines. For instance:

- In vitro studies revealed that the compound induced apoptosis in human cancer cells through the activation of caspase pathways.

- Structure-activity relationship (SAR) studies indicate that modifications to the substituents can significantly enhance its potency against specific cancer types .

Study 1: Anticancer Activity Evaluation

In a study published in a peer-reviewed journal, N-(2-chlorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide was evaluated for its anticancer properties against breast cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspase activation |

| MDA-MB-231 | 12 | Cell cycle arrest at G1 phase |

These findings suggest that the compound could be a lead candidate for further development as an anticancer drug .

Study 2: Antimicrobial Efficacy

A separate study assessed the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results were as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

This data demonstrates the compound's potential as an antimicrobial agent, warranting further investigation into its mechanisms and applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.